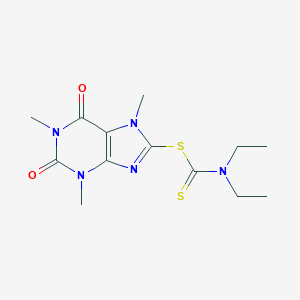

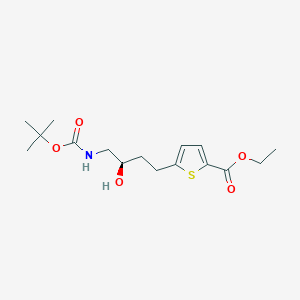

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in the literature . For instance, Karale et al. reported the synthesis of twenty-four compounds, derivatives of 1-(2-hydroxyphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone . Another study reported the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis

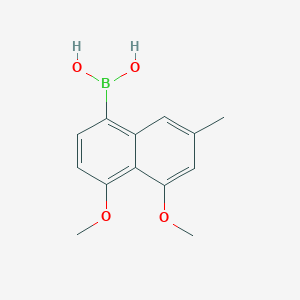

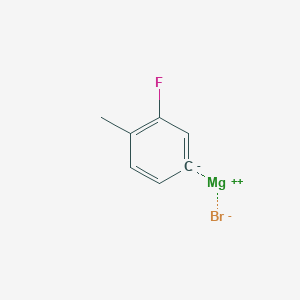

The molecular structure of “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” can be inferred from its name. It contains a thiazole ring, which is a five-membered ring with two hetero atoms (nitrogen and sulfur), attached to an ethan-1-ol group .Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions . For example, the thiazole ring can participate in donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

The molecular formula of “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” is C12H13NOS, and its molecular weight is 219.3 g/mol .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol”, have been found to exhibit antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them useful in the development of new antimicrobial drugs .

Antiretroviral Activity

Some thiazole derivatives have been found to have antiretroviral properties . For example, the drug ritonavir, which contains a thiazole moiety, is used in the treatment of HIV/AIDS .

Antifungal Activity

Thiazole derivatives also exhibit antifungal properties . They can inhibit the growth of fungi, making them useful in the development of new antifungal drugs .

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer properties . They can inhibit the growth of cancer cells, making them useful in the development of new anticancer drugs .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory properties . They can reduce inflammation, making them useful in the development of new anti-inflammatory drugs .

Anti-Alzheimer Activity

Thiazole derivatives have been found to exhibit anti-Alzheimer properties . They can inhibit the progression of Alzheimer’s disease, making them useful in the development of new anti-Alzheimer drugs .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, making them useful in the development of new antioxidant drugs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWGOVVMHFOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374989 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

CAS RN |

175136-30-8 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)